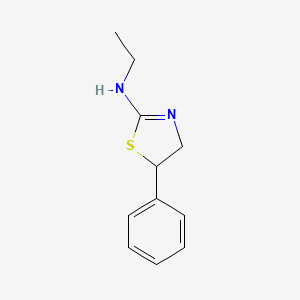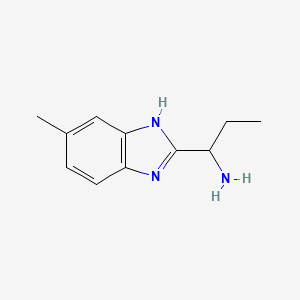![molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1](/img/structure/B1418610.png)
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide of cyclobutanecarboxylic acid that has a piperazine functional group attached to it. It is also referred to as PB220 or cyclobutane CEA. The IUPAC name is N-[2-(1-piperazinyl)ethyl]cyclobutanecarboxamide .
Molecular Structure Analysis
The molecular formula of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is C11H21N3O . The InChI code is 1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) .Physical And Chemical Properties Analysis
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide has a molecular weight of 211.31 . The predicted density is 1.071±0.06 g/cm3 . The predicted boiling point is 424.1±33.0 °C . It is an oil at room temperature .Scientific Research Applications
Anti-Tubercular Agents
Researchers have been exploring derivatives of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . The derivatives exhibit significant inhibitory concentrations (IC50) and are considered for further development due to their promising results in combating tuberculosis.
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of this compound have been synthesized and tested for their antiproliferative effects against various human cancer cell lines . These studies aim to identify potential anticancer agents among these derivatives, with some compounds showing good activity on all tested cell lines except one. This suggests a potential for these compounds to be developed into effective cancer treatments.
Antifungal Activity
The structural framework of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide allows for the synthesis of derivatives with antifungal properties . These derivatives exploit differences between mammalian and fungal cells to target and eliminate fungal organisms without harmful effects on the host.
Pharmacological Evaluation
Novel derivatives of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide have been evaluated for various pharmacological activities . These evaluations include computational studies and biological assays to determine the efficacy and safety of these compounds for potential therapeutic use.
Molecular Docking Studies
Molecular docking studies are conducted to understand the interactions of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide derivatives with biological targets . These studies help in predicting the binding affinity and activity of these compounds, which is crucial for the development of new drugs.
Safety And Hazards
The safety information for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
While specific future directions for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide are not available, piperazine-based compounds have shown promise in the field of gene therapy, particularly in the delivery of siRNA for selective gene silencing . This suggests potential future research directions in the development of novel delivery systems for nucleic acid-based therapies .
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAAFAEQNSYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)


amine](/img/structure/B1418534.png)
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)


amine](/img/structure/B1418544.png)
